m-PEG13-acid

Vue d'ensemble

Description

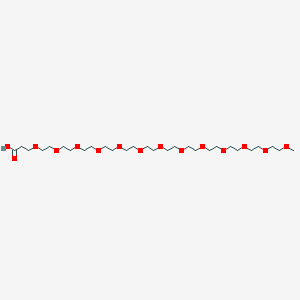

M-PEG13-acid is a PEG linker containing a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

The synthesis of this compound involves the reaction of the terminal carboxylic acid with primary amine groups in the presence of activators such as EDC or HATU . This forms a stable amide bond .Molecular Structure Analysis

The molecular formula of this compound is C28H56O15 . It has a molecular weight of 632.74 .Chemical Reactions Analysis

The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .Physical and Chemical Properties Analysis

This compound has a molecular weight of 632.7 and a chemical formula of C28H56O15 . It is soluble in DMSO, DCM, and DMF . It is stored at -20°C .Applications De Recherche Scientifique

Quantitative Analysis of Metabolites : m-PEG13-acid, as part of the polyethylene glycol family, is used in stable isotope labeling reagents for the quantitative analysis of low molecular weight metabolites in complex biological samples. This application is crucial in understanding cellular processes and disease mechanisms (Abello et al., 2008).

Biomedical and Biotechnological Enhancements : Chemical modification of proteins and other bioactive molecules with this compound or related derivatives can improve molecular properties for specific applications, such as increasing solubility and activity in organic solvents, reducing immunoreactivity, and prolonging clearance times (Inada et al., 1995).

Enhancing Material Properties : this compound is used in the synthesis and characterization of novel shear thickening fluids to enhance the impact resistance of materials, such as para-aramid fabrics. This application is significant in developing advanced materials with improved performance characteristics (Ghosh et al., 2020).

Drug Delivery Systems : this compound derivatives are employed in designing drug delivery systems, like nanoparticles and other carriers, to improve targeting efficiency and therapeutic effectiveness in treatments such as cancer therapy (Cheng et al., 2017).

Gene Delivery to Tumors : In gene therapy, this compound derivatives are used to overcome the 'PEG dilemma', enhancing the delivery of gene materials to tumors. This application is particularly important in the field of cancer treatment (Hatakeyama et al., 2011).

Investigation in Macromolecular Structures : this compound plays a role in studies involving the conformation of macromolecules in the gas phase, contributing to a deeper understanding of molecular structures and behaviors (von Helden et al., 1995).

Polyelectrolyte Networks and Drug Delivery : this compound is utilized in the formation of polyelectrolyte networks for drug delivery applications, particularly for macromolecular drugs, demonstrating its versatility in pharmaceutical applications (Lowman et al., 2000).

Mécanisme D'action

Target of Action

The primary target of m-PEG13-acid is primary amine groups . These are found in various biological molecules, including proteins, where they play crucial roles in numerous biological processes.

Mode of Action

This compound is a PEG linker containing a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This reaction allows this compound to bind to molecules containing primary amine groups, thereby modifying their properties.

Pharmacokinetics

The hydrophilic peg spacer in this compound increases its solubility in aqueous media , which could influence its bioavailability and distribution within the body.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of primary amine groups is necessary for this compound to exert its action . Additionally, the reaction between this compound and primary amine groups requires the presence of activators . The solubility of this compound in aqueous media suggests that it may be more effective in hydrophilic environments.

Safety and Hazards

Users should avoid breathing mist, gas, or vapors of m-PEG13-acid . Contact with skin and eyes should be avoided . In case of contact, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . If inhaled, the victim should be moved to fresh air .

Orientations Futures

Analyse Biochimique

Biochemical Properties

The terminal carboxylic acid of m-PEG13-acid can react with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond . This property allows this compound to interact with various enzymes, proteins, and other biomolecules, facilitating a range of biochemical reactions .

Cellular Effects

The hydrophilic PEG spacer in this compound is known to increase solubility in aqueous media , which could potentially influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound primarily involves its ability to form stable amide bonds with primary amine groups . This can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.

Temporal Effects in Laboratory Settings

This compound is known to be stable and is typically stored at -20°C .

Metabolic Pathways

Given its ability to form stable amide bonds with primary amine groups , it may interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels.

Transport and Distribution

Its hydrophilic PEG spacer may influence its localization or accumulation within cells .

Subcellular Localization

Given its biochemical properties, it may be directed to specific compartments or organelles based on its interactions with other biomolecules .

Propriétés

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H56O15/c1-31-4-5-33-8-9-35-12-13-37-16-17-39-20-21-41-24-25-43-27-26-42-23-22-40-19-18-38-15-14-36-11-10-34-7-6-32-3-2-28(29)30/h2-27H2,1H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQVDBLIIIQXET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H56O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

632.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-oxo-1-(pyridine-3-ylmethyl)-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)2-naphthamide](/img/structure/B609165.png)

![4-[3-[4-[(R)-(3-fluorophenyl)-hydroxy-pyridin-2-ylmethyl]piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609167.png)